p-Cresol-2,3,5,6-d4,OD
Overview
Description
p-Cresol-2,3,5,6-d4,OD , also known as 4-Methylphenol-2,3,5,6-d4,OD , is a deuterated derivative of p-cresol. It is labeled with deuterium atoms at positions 2, 3, 5, and 6 of the phenolic ring. The compound has the following properties:
- Molecular Formula : CH₃C₆D₄OD
- Molecular Weight : 113.17 g/mol
- Isotopic Enrichment : 97 atom % D
- Melting Point : 32-34 °C (literature value)
- Boiling Point : 202 °C (literature value)
- Density : 1.081 g/mL at 25 °C
Molecular Structure Analysis
The molecular structure of p-Cresol-2,3,5,6-d4,OD consists of a phenolic ring with four deuterium atoms attached at specific positions. The deuterium labeling provides a unique tool for studying metabolic pathways, enzymatic reactions, and other biological processes.
Chemical Reactions Analysis
p-Cresol-2,3,5,6-d4,OD can participate in various chemical reactions typical of phenolic compounds. These reactions include acylation, alkylation, oxidation, and substitution reactions. Researchers often use it as a tracer or substrate in studies involving phenolic metabolism.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone, chloroform)
- Stability : Stable under normal storage conditions
- Spectral Data : NMR spectra (¹H and ²H) provide valuable information about its structure and isotopic labeling.
Safety And Hazards
As with any chemical compound, precautions should be taken when handling p-Cresol-2,3,5,6-d4,OD. It is advisable to follow standard laboratory safety protocols, including the use of appropriate protective equipment and proper ventilation.
Future Directions
Research on p-Cresol-2,3,5,6-d4,OD continues to explore its applications in fields such as metabolomics, drug metabolism studies, and environmental monitoring. Future investigations may focus on its role in specific metabolic pathways and its potential as a diagnostic tool.
properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i2D,3D,4D,5D/hD | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-MDXQMYCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])O[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Cresol-2,3,5,6-d4,OD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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